N'-[(3-methoxyphenyl)methyl]-N-{[3-(4-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide
Description
N'-[(3-Methoxyphenyl)methyl]-N-{[3-(4-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide is a synthetic diamide derivative featuring a 1,3-oxazinan-2-yl scaffold substituted with a 4-methylbenzenesulfonyl group and a 3-methoxybenzyl moiety. Its molecular architecture combines sulfonamide and oxazinan motifs, which are common in bioactive compounds targeting enzymatic or receptor-mediated pathways.
Properties
IUPAC Name |
N'-[(3-methoxyphenyl)methyl]-N-[[3-(4-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O6S/c1-16-7-9-19(10-8-16)32(28,29)25-11-4-12-31-20(25)15-24-22(27)21(26)23-14-17-5-3-6-18(13-17)30-2/h3,5-10,13,20H,4,11-12,14-15H2,1-2H3,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBIUYJDAPNKZMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCC3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on core scaffolds, substituents, and functional groups. Below is a comparative analysis with key examples:
N-[2-(Dimethylamino)ethyl]-N′-({3-[(4-methoxyphenyl)sulfonyl]-1,3-oxazinan-2-yl}methyl)ethanediamide
- Structure: Shares the ethanediamide backbone and 1,3-oxazinan-2-yl group but differs in substituents: Sulfonyl group: 4-Methoxyphenyl vs. 4-methylbenzenesulfonyl in the target compound. Amino side chain: Dimethylaminoethyl vs. 3-methoxybenzyl.
- The dimethylaminoethyl side chain introduces basicity, which may influence solubility and cellular uptake .
N-(4-Methoxyphenyl)benzenesulfonamide
- Structure : Simpler sulfonamide derivative lacking the oxazinan and ethanediamide moieties.
- Functional Comparison: Sulfonamides are known for their role as carbonic anhydrase inhibitors. The absence of the oxazinan ring in this compound limits its conformational flexibility compared to the target molecule . The 4-methoxy group in this analog may improve metabolic stability relative to the 3-methoxy substituent in the target compound .
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
- Structure : Benzamide derivative with an N,O-bidentate directing group.
Data Table: Structural and Functional Comparison
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